2,6-Pyridinedicarbonyl dibromide, 4-bromo-
Overview
Description
2,6-Pyridinedicarbonyl dibromide, 4-bromo- is a chemical compound with the molecular formula C7H2Br3NO2 and a molecular weight of 371.81 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two carbonyl groups and three bromine atoms, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 2,6-Pyridinedicarbonyl dibromide, 4-bromo- typically involves the bromination of 2,6-pyridinedicarboxylic acid or its derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6-Pyridinedicarbonyl dibromide, 4-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl groups can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form amides or esters.
Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2,6-Pyridinedicarbonyl dibromide, 4-bromo- has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarbonyl dibromide, 4-bromo- involves its ability to act as an electrophile due to the presence of bromine atoms and carbonyl groups. These functional groups can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
2,6-Pyridinedicarbonyl dibromide, 4-bromo- can be compared with other similar compounds, such as:
2,6-Pyridinedicarboxaldehyde: This compound has aldehyde groups instead of bromine atoms and is used in different synthetic applications.
2,6-Pyridinedicarbonyl dichloride: This compound has chlorine atoms instead of bromine atoms and is used in the synthesis of polyamido-polyester macrocycles.
2,6-Pyridinedicarboxylic acid: This compound has carboxylic acid groups and is used in the synthesis of coordination compounds and polymers.
The uniqueness of 2,6-Pyridinedicarbonyl dibromide, 4-bromo- lies in its specific reactivity due to the presence of bromine atoms, which makes it suitable for certain types of chemical transformations that other similar compounds may not readily undergo.
Properties
IUPAC Name |
4-bromopyridine-2,6-dicarbonyl bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3NO2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXSUUIIXHXNLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)Br)C(=O)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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